molecular formula C16H17ClO3 B5165833 1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5165833
M. Wt: 292.75 g/mol
InChI Key: XUNJIWWFGLWBLR-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes a chlorophenoxy group, an ethoxy linkage, and a methoxy-methylbenzene core

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-12-3-8-15(16(11-12)18-2)20-10-9-19-14-6-4-13(17)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJIWWFGLWBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, while the methoxy and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
  • 1-{2-[2-(4-Chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene

Comparison: 1-[2-(4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for distinct applications in research and industry.

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